3-(2,3-dichlorophenyl)-2-sulfanylquinazolin-4(3H)-one
Overview
Description
3-(2,3-dichlorophenyl)-2-sulfanylquinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core structure substituted with a 2,3-dichlorophenyl group and a sulfanyl group. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dichlorophenyl)-2-sulfanylquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,3-dichloroaniline and 2-mercaptobenzoic acid.
Formation of Quinazolinone Core: The 2,3-dichloroaniline is reacted with 2-mercaptobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the quinazolinone core.
Substitution Reaction: The quinazolinone core is then subjected to a substitution reaction with a suitable reagent to introduce the 2-sulfanyl group at the 2-position of the quinazolinone ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-dichlorophenyl)-2-sulfanylquinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can undergo reduction reactions to modify the quinazolinone core or the substituents.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced quinazolinone derivatives
Substitution: Functionalized quinazolinone derivatives
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions, facilitating the formation of metal complexes.
Organic Synthesis: It serves as an intermediate in the synthesis of other biologically active quinazolinone derivatives.
Biology
Enzyme Inhibition: The compound has been investigated for its ability to inhibit specific enzymes, making it a potential candidate for drug development.
Antimicrobial Activity: Studies have shown that it exhibits antimicrobial properties against certain bacterial and fungal strains.
Medicine
Anticancer Activity: Research has indicated that the compound may have anticancer properties, particularly against certain types of cancer cells.
Anti-inflammatory Activity: It has been explored for its potential to reduce inflammation in various biological models.
Industry
Pharmaceuticals: The compound is used as a building block in the synthesis of pharmaceutical agents.
Mechanism of Action
The mechanism of action of 3-(2,3-dichlorophenyl)-2-sulfanylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in key biological processes, such as cell proliferation and inflammation.
Pathways Involved: It modulates signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichlorophenylquinazolinone: Lacks the sulfanyl group but shares the quinazolinone core and dichlorophenyl substituent.
2-Sulfanylquinazolinone: Lacks the dichlorophenyl group but contains the quinazolinone core and sulfanyl substituent.
3-Phenyl-2-sulfanylquinazolin-4(3H)-one: Contains a phenyl group instead of the dichlorophenyl group.
Uniqueness
3-(2,3-dichlorophenyl)-2-sulfanylquinazolin-4(3H)-one is unique due to the presence of both the 2,3-dichlorophenyl and 2-sulfanyl groups, which contribute to its distinct chemical and biological properties. This combination of substituents enhances its potential as a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
3-(2,3-dichlorophenyl)-2-sulfanylidene-1H-quinazolin-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2OS/c15-9-5-3-7-11(12(9)16)18-13(19)8-4-1-2-6-10(8)17-14(18)20/h1-7H,(H,17,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSVEOMDUSNWNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=C(C(=CC=C3)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.